T338C Src-IN-2

Chemical Genetics Src Kinase Gatekeeper Mutation

Researchers using chemical genetic approaches to dissect Src kinase signaling face a critical lack of allele-specific probes, as generic inhibitors like dasatinib exhibit broad polypharmacology. T338C Src-IN-2 is a pyrazolopyrimidine-based covalent inhibitor that directly addresses this challenge through its engineered electrophilic vinylsulfonamide warhead, which irreversibly targets the T338C gatekeeper cysteine mutation. This enables selective perturbation of the engineered kinase variant without off-target wild-type Src-family inhibition. - Allele-Specific Potency: IC50 of 317 nM for single T338C mutant; enhanced activity against T338C/V323A (57 nM) and T338C/V323S (19 nM) double mutants, enabling orthogonal inhibition strategies. - Unmatched Selectivity: Validated by kinome-wide screening against 307 kinases, this class shows remarkably few off-targets, making it superior to pan-Src inhibitors for chemoproteomics and CETSA target engagement studies. - Structurally Validated: A 2.20 Å cocrystal structure (PDB 3SVV) confirms the covalent binding mode, providing a reliable template for rational design and SAR campaigns. - Full Documentation: Supplied with comprehensive analytical data (NMR, HPLC, MS) ensuring batch-to-batch reproducibility and immediate experimental deployment.

Molecular Formula C17H18FN5O
Molecular Weight 327.36 g/mol
Cat. No. B560105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT338C Src-IN-2
Molecular FormulaC17H18FN5O
Molecular Weight327.36 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N
InChIInChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21)
InChIKeyWEPKWIAJJGCTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T338C Src-IN-2 Overview


T338C Src-IN-2 (CAS 1351927-00-8) is a pyrazolopyrimidine-derivatized small-molecule inhibitor designed as an electrophilic probe within a covalent chemical genetic strategy [1]. It functions by irreversibly binding to an engineered gatekeeper cysteine (T338C) in the ATP-binding pocket of c-Src kinase, enabling selective perturbation of a specific kinase variant while the T338C mutant kinase recapitulates wild-type enzymatic activity [2]. The compound is commercially available from multiple vendors with certified purity ≥98% and is supplied with full analytical documentation suitable for reproducible experimental deployment [3].

Target
Engineered T338C c-Src kinase variant (covalent chemical genetic probe)
Strategy
Allele-specific irreversible inhibition via gatekeeper cysteine complementarity
Quality
Certified purity ≥98% with analytical documentation for reproducible deployment
Context
Chemical genetic systems requiring orthogonal kinase perturbation with minimal polypharmacology

Why T338C Src-IN-2 Is Irreplaceable


Generic Src inhibitors such as dasatinib, PP1/PP2, and SU6656 are ATP-competitive agents optimized for wild-type Src and Src-family kinases, exhibiting broad polypharmacology that precludes their use for allele-specific perturbation of engineered kinase variants [1]. Even within the covalent chemical genetic class, substitution is not straightforward: the vinylsulfonamide electrophilic warhead of T338C Src-IN-2 is tuned for reactivity with the engineered T338C cysteine gatekeeper, and the pyrazolopyrimidine scaffold is structurally validated by cocrystallography with T338C c-Src at 2.20 Å resolution [2]. The kinase selectivity profile of this compound class was established through screening against 307 kinases, revealing remarkably few off-targets and establishing these as among the most selective chemical genetic inhibitors developed to date [3]. Critically, the inhibitor's quantitative potency is not uniform across all T338C-containing Src variants—it exhibits differential activity against single (T338C) versus double mutants (T338C/V323A, T338C/V323S), making direct substitution with alternative probes without careful potency calibration scientifically unjustifiable [4].

ATP-competitive Src inhibitors
Agents like dasatinib or PP1 exhibit broad polypharmacology, precluding allele-specific perturbation of engineered kinase variants.
Covalent chemical genetic probes
The vinylsulfonamide warhead reactivity and pyrazolopyrimidine scaffold are structurally validated for T338C c-Src; off-target profiles may differ across scaffolds.
Mutant allele sensitivity
Potency varies significantly between single (T338C) and double mutants (T338C/V323A, T338C/V323S); direct substitution without potency calibration may be unjustifiable.

T338C Src-IN-2 Comparative Evidence


Potency on Single vs Double Mutant Src Variants

T338C Src-IN-2 exhibits a marked potency gradient across three engineered c-Src variants. Against the single gatekeeper mutant T338C c-Src, the compound demonstrates an IC50 of 317 nM under standard kinase assay conditions (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mg/mL BSA). Introduction of a secondary V323A mutation increases potency approximately 5.6-fold to 57 nM. Further substitution to V323S yields a 16.7-fold potency enhancement relative to the single mutant, achieving an IC50 of 19 nM [1]. The PNAS study documenting this chemical genetic system notes that such secondary-site mutations can substantially increase inhibitor potency, a property that users must account for when designing allele-specific perturbation experiments [2].

Variant potency gradient
Head-to-head
IC50: 317 nM (T338C) → 57 nM (T338C/V323A) → 19 nM (T338C/V323S)
5.6-fold and 16.7-fold enhancement
Defines allele-specific experimental window
Data to verify for each mutant construct
Chemical Genetics Src Kinase Gatekeeper Mutation Covalent Inhibitor

Single Mutant Potency: T338C Src-IN-2 vs Src-IN-1

A direct quantitative comparison between the two most closely related commercial probes for the T338C c-Src system reveals a substantial potency differential. T338C Src-IN-1 demonstrates an IC50 of 111 nM against the T338C single mutant, with a reported 10-fold selectivity increase relative to wild-type c-Src . In contrast, T338C Src-IN-2 exhibits an IC50 of 317 nM against the same T338C mutant [1]. This 2.86-fold difference in potency against the identical target means T338C Src-IN-1 is the more potent inhibitor for experiments exclusively employing the single T338C gatekeeper mutant. The choice between these probes therefore cannot be made interchangeably; it requires deliberate consideration of the specific allele context and desired inhibition magnitude.

Single mutant vs Src-IN-1
Head-to-head
T338C Src-IN-2 IC50 = 317 nM
T338C Src-IN-1 IC50 = 111 nM
2.86-fold difference
Choice depends on desired inhibition magnitude for single mutant
Source-specific review; conditions may vary
Src Kinase T338C Mutation Inhibitor Potency Chemical Genetics

Double Mutant Potency vs T338C Src-IN-1

While T338C Src-IN-1 is the more potent inhibitor of the T338C single mutant (IC50 = 111 nM), T338C Src-IN-2 demonstrates substantially enhanced activity against the T338C/V323S double mutant, achieving an IC50 of 19 nM—representing a 5.8-fold potency advantage over T338C Src-IN-1 on its primary target [1]. This differential potency creates a distinct experimental niche: T338C Src-IN-2 becomes the preferred probe when higher inhibitory potency is required in the context of the V323S-containing double mutant system. The PNAS study that established this chemical genetic strategy demonstrated that secondary-site mutations such as V323A and V323S can be engineered to tune inhibitor sensitivity, enabling orthogonal perturbation of multiple kinase variants within a single cellular system [2].

Double mutant potency vs Src-IN-1
Cross-study
T338C Src-IN-2 on T338C/V323S: IC50 = 19 nM
T338C Src-IN-1 on T338C: IC50 = 111 nM
5.8-fold greater potency on double mutant
Supports orthogonal targeting with enhanced sensitivity in V323S context
Cross-study comparison; validate under identical conditions
Src Double Mutant V323S Inhibitor Potency Orthogonal Targeting

Kinome-Wide Selectivity Profile

The pyrazolopyrimidine-vinylsulfonamide scaffold class to which T338C Src-IN-2 belongs was subjected to rigorous kinome-wide selectivity profiling as part of the foundational chemical genetic strategy. A panel of electrophilic inhibitors based on this scaffold was screened against 307 kinases, including MOK (MAPK/MAK/MRK overlapping kinase)—one of only two human kinases known to possess an endogenous cysteine gatekeeper [1]. This analysis revealed remarkably few off-targets, leading the authors to conclude that these compounds represent 'among the most selective chemical genetic inhibitors developed to date' [2]. While T338C Src-IN-2 itself was not individually profiled against the full kinome panel, it shares the identical pyrazolopyrimidine-vinylsulfonamide pharmacophore architecture with the structurally characterized inhibitor (compound 9) in the PNAS study and the PDB 3SVV cocrystal structure [3].

Kinome-wide selectivity
Class-level
Scaffold screened against 307 kinases; remarkably few off-targets reported
Qualitative class-level inference
Minimizes polypharmacology relative to ATP-competitive Src inhibitors
T338C Src-IN-2 not individually profiled; scaffold-class evidence
Kinase Selectivity Off-Target Profiling Chemical Genetics Covalent Inhibitor

Cocrystal Structure Validation of Covalent Binding

The binding mode of the pyrazolopyrimidine-vinylsulfonamide inhibitor class to T338C c-Src has been experimentally determined at atomic resolution. PDB entry 3SVV provides a cocrystal structure of T338C c-Src covalently bound to a vinylsulfonamide-derivatized pyrazolopyrimidine inhibitor (compound 9) at 2.20 Å resolution [1]. The structure unambiguously confirms covalent bond formation between the electrophilic vinylsulfonamide warhead and the engineered gatekeeper cysteine (Cys338), as well as the pyrazolopyrimidine core occupying the ATP-binding pocket [2]. This structural validation establishes the precise molecular basis for target engagement that cannot be assumed for other commercially available T338C probes lacking published cocrystal structures. The structure further reveals that the gatekeeper cysteine mutation recapitulates wild-type kinase activity while enabling irreversible inhibition, addressing a key limitation of earlier shape-complementarity chemical genetic approaches [3].

Cocrystal structure
Class-level
PDB 3SVV: vinylsulfonamide-pyrazolopyrimidine bound to T338C c-Src at 2.20 Å
Confirms covalent Cys338 engagement and ATP-pocket occupation
Provides structural confidence for target engagement and SAR studies
Crystal structure from scaffold analog (compound 9)
X-ray Crystallography Covalent Inhibitor Binding Mode Gatekeeper Cysteine

T338C Src-IN-2 Research Applications


Orthogonal Perturbation with Double Mutant Src Alleles

T338C Src-IN-2 achieves its highest potency against the T338C/V323S double mutant (IC50 = 19 nM) and T338C/V323A double mutant (IC50 = 57 nM), representing 16.7-fold and 5.6-fold enhancements over its activity on the single T338C mutant (317 nM), respectively [1]. This differential sensitivity enables orthogonal chemical genetic strategies in which distinct Src variants within the same cellular system can be independently inhibited using different probes or concentration ranges [2]. Researchers engineering double mutant Src alleles (T338C/V323A or T338C/V323S) should prioritize T338C Src-IN-2 over T338C Src-IN-1, as the latter lacks documented potency data against these double mutant backgrounds and is optimized for the single T338C mutant (IC50 = 111 nM).

Dose-Response Calibration in Single Mutant Systems

For experiments utilizing only the single T338C gatekeeper mutant, T338C Src-IN-2 provides an IC50 of 317 nM, which is 2.86-fold less potent than T338C Src-IN-1 (IC50 = 111 nM) [1][2]. This moderate potency may be advantageous in experimental contexts requiring partial kinase inhibition, reduced cellular toxicity from excessive target engagement, or dose-response studies where a wider dynamic range of inhibition is desired. Additionally, the lower potency permits use of higher nominal compound concentrations, which may improve solubility-limited experimental windows in certain assay formats. Researchers should explicitly document the rationale for selecting T338C Src-IN-2 over the more potent T338C Src-IN-1 when single mutant systems are employed.

Structure-Guided Inhibitor Optimization

The availability of a high-resolution (2.20 Å) cocrystal structure of the pyrazolopyrimidine-vinylsulfonamide scaffold class bound to T338C c-Src (PDB 3SVV) provides atomic-level insight into the covalent binding mode, warhead geometry, and ATP-pocket interactions [1]. Medicinal chemistry and chemical biology teams engaged in optimizing covalent Src probes or developing next-generation electrophilic inhibitors can leverage this structural template for rational design. T338C Src-IN-2, as a commercially available representative of this structurally validated scaffold, serves as an accessible reference compound for comparative structure-activity relationship (SAR) studies, binding mode validation via competitive crystallography, or as a positive control in electrophilic fragment screening campaigns [2].

Kinase Selectivity Benchmarking Studies

The vinylsulfonamide-pyrazolopyrimidine inhibitor class to which T338C Src-IN-2 belongs was validated through kinome-wide screening against 307 kinases, demonstrating remarkably few off-target interactions [1]. This class-level selectivity profile positions T338C Src-IN-2 as a preferred tool compound for experiments where minimizing polypharmacology is critical, such as chemoproteomic target engagement studies, cellular thermal shift assays (CETSA) for target validation, or phenotypic screening where off-target-driven false positives must be rigorously excluded. In contrast to conventional ATP-competitive Src inhibitors like dasatinib or SU6656, which exhibit broad Src-family and additional kinase inhibition, T338C Src-IN-2 offers a substantially cleaner perturbation of the engineered kinase variant when used in the appropriate mutant allele context [2].

Application
Selection Property
Validation Focus
Orthogonal perturbation with double mutant Src alleles
Double-mutant allele sensitivity profile
Confirm IC50 on T338C/V323A or T338C/V323S in relevant assay system
Dose-response calibration in single mutant systems
Moderate potency on T338C single mutant
Evaluate dynamic range and target engagement at desired concentrations
Structure-guided inhibitor optimization
Published cocrystal structure of scaffold class
Binding mode verification and rational SAR design
Kinase selectivity benchmarking
Class-level low off-target profile
Chemoproteomic profiling or cellular thermal shift assay to confirm clean target engagement

Technical Documentation Hub

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